molecular formula C22H19BrN2O3S B3312884 3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946335-01-9

3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B3312884
CAS RN: 946335-01-9
M. Wt: 471.4 g/mol
InChI Key: IZIOXZHNJLLROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields, including drug discovery and development, biochemistry, and pharmacology.

Scientific Research Applications

Antibacterial Activity

N-arylsulfonylhydrazones, a class of compounds to which our compound belongs, have been found to exhibit antibacterial activities . In particular, some N-arylsulfonylhydrazones show high activity against Staphylococcus aureus and Escherichia coli . This suggests that our compound could potentially be used in the development of new antibacterial agents.

Green Synthesis

The synthesis of N-arylsulfonylhydrazones, including our compound, can be achieved via a green method known as the grindstone procedure . This method, which uses L-tyrosine as a catalyst, is efficient, cost-effective, and environmentally friendly .

Medicinal Chemistry

N-arylsulfonylhydrazones play a key role in medicinal chemistry . They display various biological activities, including anti-tumor, antiviral, and anti-inflammatory effects . This suggests that our compound could have potential applications in the treatment of various diseases.

Materials Science

Sulfones, which are present in our compound, are important in the field of materials science . They could potentially be used in the development of new materials with unique properties.

Synthetic Methodologies

Sulfones are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds . This suggests that our compound could be used as a building block in the synthesis of complex organic molecules.

Antibacterial Activity Screening

Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ), which is a part of our compound, were designed, prepared, and screened for antibacterial activity . This suggests that our compound could be used in similar screenings to discover new antibacterial agents.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide, also known as 3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, are bacterial cells . This compound has been shown to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .

Mode of Action

The compound interacts with its bacterial targets by inducing an increase in reactive oxygen species (ROS) . This interaction results in a disturbed membrane architecture, as revealed by transmission electron microscopy . The increase in ROS leads to oxidative stress in the bacterial cells, which can cause damage to cellular components and eventually lead to cell death .

Biochemical Pathways

The generation of ros suggests that it may interfere with the bacterial cells’ redox homeostasis . This can disrupt various biochemical pathways within the cell, leading to impaired cellular functions and cell death .

Pharmacokinetics

It has been reported that the compound is stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the death of bacterial cells . By increasing ROS levels, the compound induces oxidative stress, which can damage cellular components such as proteins, lipids, and DNA . This leads to impaired cellular functions and eventually cell death .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIOXZHNJLLROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Reactant of Route 3
3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Reactant of Route 5
3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Reactant of Route 6
3-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.